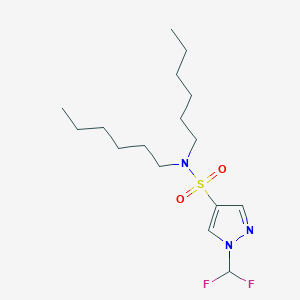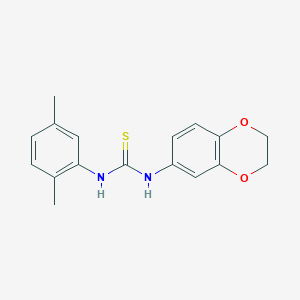![molecular formula C13H12ClN5O4 B10956020 N'-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10956020.png)
N'-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide is a complex organic compound that features a pyrazole ring substituted with a chloro and ethyl group, linked to a nitrobenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid with appropriate reagents under controlled conditions[][1].
Coupling with Nitrobenzenecarboximidamide: The pyrazole derivative is then coupled with 4-nitrobenzenecarboximidamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Chloro Group: Formation of various substituted pyrazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
N’-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N’-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound.
2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-fluorobenzyl)hydrazinecarbothioamide: Another pyrazole derivative with different substituents.
Uniqueness
N’-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide is unique due to its combination of a pyrazole ring with a nitrobenzenecarboximidamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12ClN5O4 |
|---|---|
Molecular Weight |
337.72 g/mol |
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-chloro-2-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12ClN5O4/c1-2-18-11(10(14)7-16-18)13(20)23-17-12(15)8-3-5-9(6-4-8)19(21)22/h3-7H,2H2,1H3,(H2,15,17) |
InChI Key |
HNYDONACIJTAFX-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)Cl)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10955946.png)
![3,6-dicyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955948.png)
![4-bromo-1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10955949.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955956.png)
![(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B10955965.png)
![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10955975.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10955980.png)


![4-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956007.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide](/img/structure/B10956012.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10956015.png)

![N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956023.png)
